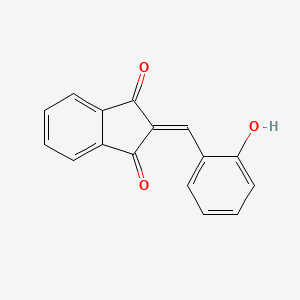

2-(2-Hydroxybenzylidene)indane-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-hydroxyphenyl)methylidene]indene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O3/c17-14-8-4-1-5-10(14)9-13-15(18)11-6-2-3-7-12(11)16(13)19/h1-9,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBWDZLGDIYHGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 2 Hydroxybenzylidene Indane 1,3 Dione and Its Derivatives

Foundational Knoevenagel Condensation Approaches for 2-Arylidene Indane-1,3-diones

The Knoevenagel condensation is a cornerstone reaction in organic chemistry for the formation of carbon-carbon double bonds. wikipedia.org It involves the reaction of an active methylene (B1212753) compound, in this case, indane-1,3-dione, with a carbonyl compound, such as an aromatic aldehyde. wikipedia.orgnih.gov This reaction is fundamental to the synthesis of 2-arylidene indane-1,3-diones, including the title compound. nih.gov

Historically, the Knoevenagel condensation for the synthesis of 2-arylidene indane-1,3-diones has been carried out using weakly basic amine catalysts like piperidine (B6355638) or pyridine (B92270) in organic solvents such as ethanol (B145695). nih.govnih.govencyclopedia.pub These traditional methods are effective and can produce the desired products in high yields, often greater than 70%. nih.govencyclopedia.pub The reaction proceeds through a nucleophilic addition of the enolate of indane-1,3-dione to the aldehyde, followed by a dehydration step to yield the α,β-unsaturated ketone product. wikipedia.org Other traditional catalysts include aqueous sodium hydroxide. nih.govacs.org While effective, these methods often necessitate the use of toxic solvents and can present challenges in product purification and catalyst removal. acs.org

| Catalyst | Solvent | Conditions | Yield (%) |

| Piperidine | Ethanol | Reflux | >70 |

| Pyridine | Not specified | Not specified | High |

| Sodium Hydroxide | Water | Not specified | High |

This table summarizes traditional catalysts used in the Knoevenagel condensation for synthesizing 2-arylidene indane-1,3-diones.

In recent years, a significant shift towards environmentally benign synthetic protocols has led to the development of green chemistry approaches for the Knoevenagel condensation. rsc.org These methods aim to reduce or eliminate the use of hazardous substances and improve reaction efficiency. acs.orgrsc.org

Ionic Liquid-Assisted Synthesis: Task-specific ionic liquids, such as 2-hydroxyethylammonium formate (B1220265) (2-HEAF), have emerged as highly efficient catalysts and reaction media for the synthesis of 2-arylidene indane-1,3-diones. nih.govacs.orgresearchgate.netnih.gov This method offers several advantages, including being low-cost, high-yielding, and fast, with reactions often completing at room temperature without the need for a separate solvent. nih.govacs.orgnih.gov The ionic liquid can be recovered and reused, making the process more economical and sustainable. researchgate.net The proposed mechanism involves the ionic liquid facilitating the protonation of the aldehyde and the deprotonation of the indane-1,3-dione, thereby activating both reactants. nih.govhelsinki.fi

Microwave-Enhanced Methods: Microwave irradiation has been utilized to accelerate the synthesis of 2-arylidene indane-1,3-diones. nih.govacs.org Reactions can be conducted in water, a green solvent, at elevated temperatures (e.g., 150 °C) under microwave conditions (e.g., 250 watts), leading to rapid product formation. nih.govacs.org This technique significantly reduces reaction times compared to conventional heating methods. researchgate.net

Other green approaches include the use of solid catalysts like calcium oxide, magnesium oxide, or silica (B1680970) gel under solvent-free grinding conditions, and conducting the reaction in water at ambient temperature without any added catalyst. acs.orgresearchgate.net These methods are simple, efficient, and environmentally friendly. researchgate.net

| Green Method | Catalyst/Medium | Conditions | Key Advantages |

| Ionic Liquid-Assisted | 2-hydroxyethylammonium formate (2-HEAF) | Room temperature, solvent-free | Fast, high yield, reusable catalyst |

| Microwave-Enhanced | Water | 150 °C, 250 W | Rapid reaction times |

| Solvent-free | MgO or silica gel | Grinding | Simple, environmentally benign |

| Catalyst-free | Water | Ambient temperature | Environmentally friendly, simple work-up |

This interactive table highlights various green chemistry approaches for the synthesis of 2-arylidene indane-1,3-diones.

Diversity-Oriented Synthesis Utilizing 2-(2-Hydroxybenzylidene)indane-1,3-dione as a Building Block

Diversity-oriented synthesis (DOS) aims to generate a wide range of structurally diverse molecules from a common starting material, which is crucial for the discovery of new bioactive compounds. mskcc.org this compound is an excellent building block for DOS due to its multiple reactive sites. researchgate.net

The strategic use of different catalysts or reaction conditions can direct the reaction of this compound with other reagents to selectively produce different regioisomers or stereoisomers. researchgate.netnih.gov For instance, an organobase-directed, regiodivergent 1,3-dipolar cycloaddition of azomethine ylides with 2-hydroxybenzylidene indandiones has been demonstrated. researchgate.netnih.gov By carefully selecting the base, the nucleophilic site of the azomethine ylide can be reversed, leading to different cycloadducts and subsequently, functionally distinct chromenopyrrolidines. researchgate.net Such strategies allow for the controlled synthesis of diverse molecular scaffolds from the same set of starting materials. bohrium.comrsc.orgnih.gov

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. wikipedia.org These reactions are highly efficient in terms of atom economy and step economy. wikipedia.org this compound and its derivatives are excellent substrates for cascade reactions. researchgate.netnih.gov

For example, a base-controlled divergent cascade reaction of 3-homoacylcoumarins with indanedione-derived acceptors can lead to either spirocyclohexene indane-1,3-diones or coumarin-fused cyclopentanes. researchgate.net The reaction pathway is directed by the choice of the base and solvent system, triggering either a 1,6-addition/aldol cascade or a 1,6-addition/vinylogous Michael addition cascade. researchgate.net Similarly, cascade reactions involving Michael additions followed by acetalization have been used to synthesize complex spiro indane-1,3-dione derivatives. nih.gov These reactions often proceed with high diastereoselectivity, allowing for the construction of multiple stereocenters in a single step. nih.gov

Construction of Complex Molecular Architectures: Fused and Spirocyclic Systems

The reactivity of this compound makes it a valuable precursor for the synthesis of complex fused and spirocyclic systems, which are common motifs in natural products and pharmaceutically active compounds. acs.orgresearchgate.netnih.govresearchgate.netrsc.orgresearchgate.netnih.gov

Fused Systems: Annulation reactions involving 2-arylidene-1,3-indanediones are a powerful tool for constructing fused heterocyclic and carbocyclic systems. rsc.org For instance, microwave-assisted synthesis has been employed to create annulated systems like 2-hydroxy-4-arylindeno[1,2-b]pyridinones from indane-1,3-dione, aromatic aldehydes, and acetamide. researchgate.net

Spirocyclic Systems: Spiro compounds, characterized by two rings connected through a single common atom, are of significant interest in medicinal chemistry. researchgate.net this compound is a versatile starting material for the synthesis of spirocyclic compounds. acs.org For example, the reaction of Morita–Baylis–Hillman (MBH) carbonates of isatins with 2-(o-hydroxybenzylidene)-1,3-indanediones, promoted by a base, can yield diverse functionalized dihydrobenzofuran spiro-indanedione-oxindole scaffolds. acs.org Furthermore, diastereoselective synthesis of spirocyclopentene-1H-indene-1,3(2H)-diones can be achieved through a three-component reaction involving 2-(alkylamino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitriles. bohrium.com Michael-anti-Michael addition cascade reactions under transition-metal-free conditions have also been developed to synthesize spirocyclic-1,3-indandione-containing cyclopentenones. nih.gov

Synthesis of Indanone-Fused Heterocycles

The scaffold of this compound and its parent compound, indane-1,3-dione, serves as a versatile precursor for the synthesis of a wide array of indanone-fused heterocycles. researchgate.net These reactions often proceed through multicomponent or domino reaction sequences, leveraging the reactivity of the dione (B5365651) structure to build complex molecular architectures. researchgate.netresearchgate.net

One common strategy involves the reaction of 2-arylidene-1,3-indanediones with various annulating partners. For instance, the reaction of 2-arylidene 1-indanones with 6-amino-1,3-dimethylpyrimidine in the presence of a catalytic amount of p-TsOH in refluxing acetonitrile (B52724) yields indeno-fused pyridopyrimidine scaffolds. nih.gov Similarly, multicomponent reactions involving 1,3-indanedione, aldehydes, and other nitrogen-containing reagents like naphthalen-1-amine can produce fused heterocyclic systems such as indeno[1,2-b]quinolines. researchgate.net Microwave-assisted, solvent-free, one-pot reactions of 1,3-indanedione, aromatic aldehydes, and pyridinium (B92312) ylide have been shown to afford dihydroindeno[1,2-b]furans with excellent yields and diastereoselectivity. researchgate.net

The following table summarizes representative examples of the synthesis of indanone-fused heterocycles from indane-1,3-dione derivatives.

| Reactants | Reagents/Conditions | Product Type | Yield |

| 2-Arylidene 1-indanone, 6-amino-1,3-dimethylpyrimidine | p-TsOH, Acetonitrile, Reflux | Indeno-fused pyridopyrimidine | Excellent |

| 1,3-Indanedione, Naphthalen-1-amine, Aldehydes | L-proline, Aqueous media | Indeno[1,2-b]quinoline | - |

| 1,3-Indanedione, Aromatic aldehyde, Pyridinium ylide | Triethylamine, Microwave, Solvent-free | Dihydroindeno[1,2-b]furan | Excellent |

| 1,3-Indanedione, Hydrazinecarboxamide | Triethylamine, Ethanol | 2,2′-((1H-indene-1,3(2H)-diylidene)bis(hydrazine-1-carboxamide)) | - |

| Intermediate from above, N-aryl-2-oxopropane-hydrazonoyl chloride | - | Bis-thiazole | 78-89% |

Preparation of Spiro[indene-2,X] Derivatives

The exocyclic double bond in this compound and related 2-arylidene-1,3-indanediones is a key feature that enables their participation in cycloaddition reactions to form spirocyclic compounds. researchgate.netmdpi.com These reactions provide access to complex three-dimensional structures with high efficiency and stereocontrol. researchgate.net Spiro[indene-2,X] derivatives, where 'X' represents a variety of cyclic systems, are synthesized through methods such as [3+2] cycloaddition, Michael addition/cyclization cascades, and other multicomponent reactions. researchgate.netrsc.orgresearchgate.net

A prominent method for constructing spiro-pyrrolidine derivatives is the 1,3-dipolar cycloaddition of azomethine ylides with 2-arylidene-1,3-indanediones. researchgate.net This reaction can be promoted by various catalysts, including imidazolium (B1220033) salts, to afford spiro[indene-2,3'-pyrrolidines] in excellent yields. researchgate.netresearchgate.net Similarly, nitrilimines, generated in situ, react with the exocyclic double bond to regioselectively produce spiro[2H-indene-2,3'-[3H]pyrazoles]. researchgate.net

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of spiro compounds. For example, a squaramide-catalyzed asymmetric Michael/cyclization tandem reaction between 2-isothiocyanato-1-indanones and 2-arylidene-1,3-indanediones yields chiral bispirocyclic indanone compounds. researchgate.net Another approach involves the Corey–Chaykovsky cyclopropanation, where dimethylsulfoxonium methylide reacts with 2-benzylidene-1,3-dione derivatives to form spiro[cyclopropane-1,2′-indene]-1′,3′-diones. mdpi.com

The table below details several synthetic routes to spiro[indene-2,X] derivatives.

| Alkene Substrate | Reagent(s) | Catalyst/Conditions | Product Type | Yield/Selectivity |

| 2-Arylidene-1,3-indanediones | Azomethine ylides | Imidazolium salts | Spiro[indene-2,3'-pyrrolidines] | Up to 99% yield |

| 2-Arylidene-1,3-indanediones | Nitrilimines (from hydrazonoyl chlorides) | Triethylamine, Benzene (B151609), Reflux | Spiro[2H-indene-2,3'-[3H]pyrazoles] | High regioselectivity |

| 2-Arylidene-1,3-indanediones | Isothiocyanatoindanones | Squaramide | Thiodispiro[indene-pyrrolidine-indene]-triones | Up to 99% yield, up to 98% ee |

| 2-[2-(Ethoxymethoxy)benzylidene]indene-1,3-dione | Dimethylsulfoxonium methylide | NaH, DMF, 0 °C | Spiro[cyclopropane-1,2′-indene]-1′,3′-dione | - |

| 2-Arylidene-1,3-indanediones | N-2,2-difluoroethylbenzothiophenone imines | Organocatalyst C9, CH2Cl2 | Dispiro[benzothiophenone-indandione-pyrrolidine]s | 84–98% yield, >20:1 dr |

Chemical Engineering of the Indane-1,3-dione Core and Substituents

The indane-1,3-dione scaffold is a privileged structure in chemistry due to its multiple reactive sites, which allow for extensive chemical engineering. nih.gov Modifications can be performed on the ketone groups, the aromatic portion of the indane core, and the active methylene group at the 2-position. nih.gov These functionalizations are crucial for tuning the electronic, optical, and biological properties of the resulting derivatives.

Functionalization at Ketone and Aromatic Positions

The ketone groups and the aromatic ring of the indane-1,3-dione core are amenable to various chemical modifications. The ketone groups can undergo reactions typical of carbonyls, such as condensation with active methylene compounds like malononitrile (B47326). nih.gov This reaction, often a Knoevenagel condensation, converts the ketone into a dicyanomethylene group, thereby enhancing the electron-accepting properties of the molecule. nih.govencyclopedia.pub Depending on the reaction conditions and stoichiometry, either one or both ketone groups can be functionalized. nih.gov For instance, reacting indane-1,3-dione with an excess of malononitrile in ethanol using sodium acetate (B1210297) or piperidine as a base can lead to di- or tetracyano-substituted derivatives by controlling the reaction temperature. nih.gov

Functionalization of the aromatic ring of the indane-1,3-dione core is typically achieved not by direct substitution on the pre-formed dione, but by starting with already substituted precursors. nih.gov For example, halogenated indane-1,3-diones are synthesized from halogenated phthalic anhydrides. nih.gov This synthetic strategy allows for the introduction of a wide range of substituents, including halogens (F, Cl, Br) and electron-donating or -withdrawing groups, onto the aromatic ring, which in turn influences the reactivity and properties of the final compound. nih.gov

| Target Position | Reaction Type | Reagents | Resulting Functional Group |

| Ketone Groups | Knoevenagel Condensation | Malononitrile, Piperidine/Ethanol | Dicyanomethylene |

| Aromatic Ring | Synthesis from Precursor | Halogenated Phthalic Anhydrides | Halogen Substituents (e.g., -F, -Cl, -Br) |

| Ketone Groups | Oxidation | Selenium Oxide (SeO₂) | Triketone (Ninhydrin) |

Transformations Involving the Methylene Group

The methylene group at the C-2 position of the indane-1,3-dione core is highly acidic and thus serves as a key site for a variety of chemical transformations. nih.govwikipedia.org Its reactivity is central to the synthesis of this compound itself, which is typically formed via a Knoevenagel condensation between indane-1,3-dione and an appropriate aldehyde, such as 2-hydroxybenzaldehyde. acs.orgnih.gov This condensation is often catalyzed by a base like piperidine in a solvent such as ethanol or benzene. nih.govmdpi.comiajps.com

Beyond condensation, the active methylene group can undergo halogenation. nih.gov Direct bromination or chlorination at the 2-position can be achieved using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) or 1,3-dichloro-5,5-dimethylhydantoin (B105842) in acetic acid, leading to high yields of the corresponding 2,2-dihaloindane-1,3-diones. nih.gov

Furthermore, the C-2 position is the site for diazo transfer reactions. Treatment of indane-1,3-dione with reagents like p-toluenesulfonyl azide (B81097) in the presence of a base (e.g., triethylamine) results in the formation of 2-diazo-1H-indene-1,3(2H)-dione. nih.gov This diazo compound is a valuable intermediate for synthesizing other heterocyclic and spirocyclic systems. The exocyclic double bond created in 2-substituted derivatives like this compound is an electrophilic Michael acceptor, readily participating in addition and cycloaddition reactions, as discussed in the synthesis of spiro derivatives. acs.org

| Reaction Type | Reagent(s) | Catalyst/Conditions | Product/Intermediate | Yield |

| Knoevenagel Condensation | Aromatic Aldehydes | Piperidine, Ethanol | 2-Arylidenindane-1,3-diones | >70% |

| Halogenation (Bromination) | KBr/KBrO₃ | - | 2-Bromo-2-substituted-indane-1,3-dione | 86% |

| Halogenation (Bromination) | 1,3-Dibromo-5,5-dimethylhydantoin | Acetic Acid | 2,2-Dibromoindane-1,3-dione | 88% |

| Halogenation (Chlorination) | 1,3-Dichloro-5,5-dimethylhydantoin | Acetic Acid | 2,2-Dichloroindane-1,3-dione | 89% |

| Diazo Transfer | p-Toluenesulfonyl azide | Triethylamine, Ethanol | 2-Diazo-1H-indene-1,3(2H)-dione | up to 93% |

Mechanistic Investigations of Chemical Reactions Involving 2 2 Hydroxybenzylidene Indane 1,3 Dione

Elucidation of Reaction Pathways in Condensation and Cycloaddition Reactions

2-(2-Hydroxybenzylidene)indane-1,3-dione, an α,β-unsaturated carbonyl compound, is a reactive substrate for both condensation and cycloaddition reactions. researchgate.net Its electron-deficient nature makes it a potent dienophile and dipolarophile. The condensation of 1,3-indanedione with aromatic aldehydes is a common route to synthesize 2-arylidene-1,3-indanediones. researchgate.net These derivatives, including the 2-hydroxy substituted variant, serve as key precursors in multicomponent reactions to build complex heterocyclic and carbocyclic frameworks. researchgate.net Cycloaddition reactions, particularly [3+2] cycloadditions (also known as 1,3-dipolar cycloadditions), provide a powerful method for constructing five-membered heterocyclic rings. organic-chemistry.org The mechanism of these reactions can be either concerted, proceeding through a single pericyclic transition state, or stepwise, involving intermediates. organic-chemistry.orgmdpi.com

Base catalysis plays a pivotal role in many transformations of this compound and related compounds. Organobases like 1,4-diazabicyclo[2.2.2]octane (DABCO) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are frequently employed to facilitate these reactions. researchgate.netnih.gov For instance, a base-controlled regiodivergent [3+2] cycloaddition between azomethine ylides and 2-hydroxybenzylidene indandiones has been reported. rsc.org In this process, the choice of the base directs the regioselectivity of the cycloaddition, leading to different structural isomers. rsc.org

A proposed general mechanism for base-promoted reactions involves the initial deprotonation of a nucleophile or a pro-nucleophile. In the context of cycloadditions with azomethine ylides, the base can influence the electronic nature of the ylide, reversing its typical nucleophilic site and leading to alternative regiochemical outcomes. rsc.org Similarly, in base-promoted cyclization reactions, bases like DABCO or dimethylaminopyridine (DMAP) can facilitate annulation processes to selectively synthesize complex spiro compounds. researchgate.net The key step in these mechanisms is often an intramolecular nucleophilic addition, where the generation of an anion by the base is crucial for the transformation to occur. nih.gov

The following table summarizes the role of different bases in promoting specific transformations.

| Base | Reaction Type | Proposed Role of Base | Product Type |

|---|---|---|---|

| DABCO / DMAP | Annulation / Cyclization | Facilitates the reaction between Morita-Baylis-Hillman (MBH) formates and 2-(o-hydroxybenzylidene)-1,3-indanediones. researchgate.net | Spiro[cyclopropa[c]chromene-1,2'-indene]-1',3'-diones or dispiro[indene-2,1'-cyclopenta[b]benzofuran-2',3''-indolines]. researchgate.net |

| DBU | Recyclization | Generates an anion from an amide moiety to facilitate intramolecular nucleophilic addition. nih.gov | Substituted tetronic acids. nih.gov |

| Organobases (General) | Regiodivergent [3+2] Cycloaddition | Controls the regioselectivity by reversing the nucleophilic site in azomethine ylides. rsc.org | Functionally distinct chromenopyrrolidines. rsc.org |

The mechanism of [3+2] cycloaddition reactions has been a topic of extensive debate, with the central question being whether they are concerted or proceed through a stepwise pathway involving an intermediate. mdpi.comresearchgate.net A stepwise mechanism can involve either a diradical or a zwitterionic intermediate. researchgate.net The formation of a zwitterionic intermediate is generally favored by polar interactions between the reactants, a polar reaction environment, and the presence of substituents that can stabilize the resulting ionic centers. nih.gov

While the concerted mechanism proposed by Huisgen has been widely accepted for many 1,3-dipolar cycloadditions, an increasing number of reactions have been identified that proceed via a stepwise, zwitterionic pathway. organic-chemistry.orgmdpi.comresearchgate.net The detection of acyclic adducts alongside the expected cycloadducts can suggest the intervention of a zwitterionic intermediate. nih.gov However, computational studies using Density Functional Theory (DFT) have shown that even in reactions with significant polar character, a one-step mechanism may still be operative, and attempts to locate a stable zwitterionic intermediate on the reaction path can be unsuccessful. nih.govnih.gov The nature of the reactants and the specific reaction conditions ultimately determine whether the reaction follows a concerted or a stepwise zwitterionic pathway. mdpi.commdpi.com

Analysis of Nucleophilic Addition Mechanisms

The electrophilic character of this compound makes it susceptible to nucleophilic attack. The primary sites for nucleophilic addition are the carbonyl carbons and, more significantly, the β-carbon of the α,β-unsaturated system (the vinyl double bond).

Due to their low-lying lowest unoccupied molecular orbitals (LUMOs), 2-arylidene-1,3-diones are highly reactive as Michael acceptors. acs.org The vinyl double bond is strongly activated by the two adjacent carbonyl groups of the indane-1,3-dione moiety, making it highly electrophilic and prone to conjugate addition (Michael-type addition) by a wide range of nucleophiles. acs.orguniroma2.it

The mechanism of the Michael addition involves the attack of a nucleophile (the Michael donor) on the β-carbon of the vinyl group. This attack generates a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final 1,4-addition product. masterorganicchemistry.com The reactivity in these reactions can be significantly influenced by the nature of the nucleophile, the solvent, and the catalyst used. For example, the thiol-Michael addition reaction is known to be highly efficient, with vinyl sulfones showing greater reactivity and selectivity compared to acrylates. rsc.org In the context of this compound, soft nucleophiles like thiols, amines, and carbanions readily participate in Michael additions. researchgate.netresearchgate.net In some cases, the initial Michael adduct can undergo subsequent intramolecular reactions, such as cyclization, leading to the formation of more complex molecular architectures in a tandem fashion. researchgate.netresearchgate.net A retro-Michael reaction, where the adduct reverts to the starting materials, is also possible, particularly at elevated temperatures or under basic conditions, which can influence product yields and stereoselectivity. nih.govchemrxiv.org

Derivatives of this compound and structurally related compounds can function as chemosensors for anions. The sensing mechanism often involves a specific interaction between the sensor molecule and the target anion, which leads to a measurable change in an optical property, such as color (colorimetric sensing) or fluorescence. rsc.org

The mechanism of anion recognition can be multifaceted, but a common pathway involves the nucleophilic attack of the anion on an electrophilic site of the sensor molecule or through hydrogen bonding interactions. In systems containing a phenolic hydroxyl group, deprotonation by a basic anion (like fluoride (B91410) or cyanide) can occur. This deprotonation alters the electronic properties of the molecule, leading to a change in its absorption or emission spectrum. Alternatively, the anion can engage in nucleophilic addition to the electron-deficient vinyl double bond. This addition disrupts the π-conjugated system of the sensor, causing a distinct colorimetric or fluorometric response. The selectivity of the chemosensor for a particular anion is determined by factors such as the strength of the nucleophilic attack, the stability of the resulting adduct, and steric effects. rsc.org Computational studies, including DFT and Time-Dependent DFT (TD-DFT) calculations, are often used to elucidate the sensing mechanism by modeling the interaction between the sensor and the anion and predicting the resulting spectroscopic changes. rsc.org

Catalytic Activation Models and Stereochemical Control

Catalysis is essential for achieving high efficiency, selectivity, and stereocontrol in reactions involving this compound. Various catalytic models, including organocatalysis and metal catalysis, have been developed to activate the substrate and control the stereochemical outcome of the reaction.

Organocatalysis has emerged as a powerful tool for these transformations. For example, squaramide-based catalysts have been successfully employed in asymmetric Michael/cyclization tandem reactions between 2-arylidene-1,3-indanediones and other substrates. researchgate.netresearchgate.net These catalysts typically operate through hydrogen bonding, activating the electrophile and organizing the transition state to favor the formation of one enantiomer over the other. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations have been instrumental in supporting proposed catalytic pathways, clarifying how the organocatalyst activates the reactants and directs the stereoselective formation of C-C bonds. researchgate.net

Another sophisticated activation model involves the use of bifunctional catalysts that utilize noncovalent interactions like halogen bonding, enhanced by hydrogen bonding. This strategy has been applied to the asymmetric Michael addition of malononitrile (B47326) to vinyl phosphonates, where the catalyst activates the Michael acceptor through the phosphonate (B1237965) group. nih.gov Such models could be conceptually extended to the activation of this compound through its carbonyl groups.

Stereochemical control is a critical aspect, particularly in the synthesis of chiral molecules for pharmaceutical applications. beilstein-journals.org The stereochemical outcome of a reaction is determined by the relative energies of the transition states leading to different stereoisomers. nih.gov In cycloaddition reactions, the stereochemistry can be influenced by the solvent, temperature, and the nature of the substituents on the reactants. nih.gov For nucleophilic additions, chiral catalysts are used to create a chiral environment around the reaction center, forcing the reaction to proceed through a lower-energy transition state for one stereoisomer. nih.gov Understanding the interplay of steric and electronic effects, as well as specific catalyst-substrate interactions, is key to designing reactions with high stereochemical control. researchgate.net

The following table outlines different catalytic models and their impact on reactions.

| Catalyst Type | Activation Model | Reaction Type | Mode of Stereochemical Control |

|---|---|---|---|

| Squaramide Organocatalyst | Hydrogen Bonding Activation | Asymmetric Michael/Cyclization Tandem Reaction. researchgate.netresearchgate.net | Organization of the transition state to favor one enantiomer. researchgate.netresearchgate.net |

| Bifunctional Halogen Bond Donor | Hydrogen Bond-Enhanced Halogen Bonding | Asymmetric Michael Addition. nih.gov | Activation of the Michael acceptor and creation of a chiral environment. nih.gov |

| Organobases (e.g., DABCO) | Base Catalysis | [3+2] Cycloaddition. rsc.org | Can influence regioselectivity rather than enantioselectivity directly. rsc.org |

Organocatalytic Approaches and Asymmetric Synthesis

The application of organocatalysis to reactions involving this compound is an area of active research. While numerous organocatalytic asymmetric reactions have been developed for structurally similar 2-arylidene-1,3-indanediones, leading to a variety of chiral spiro- and fused-ring systems with high enantioselectivity, specific examples detailing the asymmetric synthesis directly employing this compound as the substrate are not extensively documented in the reviewed literature. The presence of the free hydroxyl group on the benzylidene moiety can influence the reactivity and interaction with chiral catalysts, potentially requiring tailored catalytic systems to achieve high levels of stereocontrol. Further research is needed to explore the full potential of asymmetric organocatalytic transformations with this specific compound.

Lewis Base Catalysis in Complex Organic Transformations

Lewis base catalysis has been effectively utilized to control the reactivity and selectivity of reactions involving this compound, particularly in cycloaddition reactions. The choice of the Lewis base has been shown to be crucial in directing the reaction toward different constitutional isomers.

A notable example is the base-controlled regiodivergent [3+2] cycloaddition reaction between an iminodiester, which serves as an azomethine ylide precursor, and this compound. mdpi.com The steric hindrance introduced by the electrophile leads to different transition states depending on the base used. In the presence of 4-(Dimethylamino)pyridine (DMAP), the reaction proceeds through a [3+2] cycloaddition followed by a cascade lactonization to yield chromeno[3,4-b]pyrrolidines. mdpi.com However, when a stronger, non-nucleophilic base such as 1,1,3,3-Tetramethylguanidine (TMG) is employed, the reaction pathway shifts to produce an unanticipated chromeno[3,4-c]pyrrolidine adduct. mdpi.com

This regiodivergence is attributed to the different modes of activation and the nature of the ion pairs formed in the presence of each base. DMAP, a nucleophilic catalyst, can form a zwitterionic intermediate that influences the regioselectivity of the cycloaddition. mdpi.com The mechanistic pathway involves the initial deprotonation of the iminodiester by the base to form the azomethine ylide, which then undergoes the cycloaddition with the this compound.

The findings from these mechanistic studies are summarized in the table below, highlighting the role of the Lewis base in directing the outcome of the reaction.

| Reactants | Lewis Base Catalyst | Product | Reaction Type |

|---|---|---|---|

| Iminodiester and this compound | DMAP | Chromeno[3,4-b]pyrrolidine | [3+2] Cycloaddition/Lactonization |

| Iminodiester and this compound | TMG | Chromeno[3,4-c]pyrrolidine | [3+2] Cycloaddition |

Advanced Spectroscopic and Structural Characterization Studies of 2 2 Hydroxybenzylidene Indane 1,3 Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. uobasrah.edu.iqresearchgate.net For 2-(2-hydroxybenzylidene)indane-1,3-dione derivatives, ¹H-NMR and ¹³C-NMR, along with two-dimensional techniques, are indispensable for complete structural assignment. scielo.br

¹H-NMR and ¹³C-NMR Chemical Shift Analysis

The ¹H-NMR spectrum of this compound provides characteristic signals that confirm its structure. The proton of the hydroxyl (-OH) group typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to intramolecular hydrogen bonding with one of the carbonyl oxygens. The protons on the aromatic rings resonate in the aromatic region, generally between 6.8 and 8.5 ppm. iajps.com The vinylic proton (=CH) of the benzylidene bridge is also a key indicator, appearing as a singlet in a distinct region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the Core Structure of this compound Derivatives

| Atom Type | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Indane C=O | - | 185 - 200 | Two distinct signals for the two carbonyl groups. |

| Aromatic C-H | 6.8 - 8.5 | 115 - 145 | Complex multiplets due to spin-spin coupling. |

| Aromatic C (quaternary) | - | 120 - 160 | Includes carbons attached to other groups. |

| Vinylic =CH | ~8.4 | ~140 - 150 | Position can vary with substituents. |

| Phenolic C-OH | - | 155 - 160 | Deshielded due to oxygen attachment. |

| Phenolic O-H | >10 (broad s) | - | Shift is concentration and solvent dependent; often observed as a broad signal due to hydrogen bonding. |

Two-Dimensional NMR Techniques for Connectivity Mapping

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for confirming the precise connectivity of atoms within the molecule. scielo.br

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is used to map out the proton-proton networks within the aromatic rings of the indane and benzylidene moieties. researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. scielo.br

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons over two or three bonds. It is particularly powerful for identifying quaternary carbons (those without attached protons) and for connecting different fragments of the molecule, such as linking the benzylidene bridge to both the indane-1,3-dione and the hydroxyphenyl rings. scielo.brmdpi.com

Together, these 2D NMR techniques provide a comprehensive and definitive map of the molecular structure of this compound derivatives.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. americanpharmaceuticalreview.com The FT-IR spectrum of this compound shows several characteristic absorption bands that correspond to the vibrations of its specific functional groups.

The most prominent features in the spectrum are the strong absorption bands corresponding to the carbonyl (C=O) groups of the indane-1,3-dione core. Due to the conjugated system, these stretching vibrations typically appear in the region of 1670-1710 cm⁻¹. The presence of two carbonyl groups can sometimes lead to two distinct, closely spaced bands, representing symmetric and asymmetric stretching modes.

Another key feature is the broad absorption band for the hydroxyl (-OH) group, which is usually observed in the 3100-3500 cm⁻¹ range. The broadness of this peak is indicative of hydrogen bonding, in this case, intramolecular hydrogen bonding between the hydroxyl proton and a nearby carbonyl oxygen. Aromatic C=C stretching vibrations are observed as a series of sharp bands in the 1450-1600 cm⁻¹ region, while the C-H stretching of the aromatic rings appears as weaker bands above 3000 cm⁻¹. iajps.com

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Phenolic) | Stretching (H-bonded) | 3100 - 3500 | Broad, Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Weak to Medium |

| C=O (Diketone) | Stretching | 1670 - 1710 | Strong, Sharp |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Strong |

| C-O (Phenolic) | Stretching | 1200 - 1300 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. uzh.chslideshare.net The spectrum of this compound is characterized by strong absorption bands, typically in the range of 300-500 nm, which arise from π → π* electronic transitions within the extensive conjugated system of the molecule. researchgate.netresearchgate.net

Investigation of Solvatochromic Effects

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is prominent in molecules like this compound, where the ground state and excited state have different dipole moments. researchgate.net The interaction of the molecule with solvent molecules of varying polarity can stabilize one state more than the other, leading to a shift in the absorption maximum (λ_max). mdpi.com

In polar solvents, a bathochromic shift (red shift, to longer wavelengths) is often observed for π → π* transitions. This indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvent molecules. Conversely, a hypsochromic shift (blue shift, to shorter wavelengths) may occur in other cases. Studying these solvatochromic shifts in a range of solvents provides valuable information about the nature of the electronic excited states. mdpi.com

Charge Transfer Character Delineation

The structure of this compound is a classic example of a D-π-A (Donor-π-Acceptor) system. The electron-rich 2-hydroxyphenyl group acts as the electron donor (D), while the electron-deficient indane-1,3-dione moiety serves as the strong electron acceptor (A). researchgate.netnih.govnih.gov These two components are connected by a π-conjugated benzylidene bridge.

This arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation. When the molecule absorbs light, an electron is promoted from a molecular orbital primarily located on the donor part of the molecule to one located mainly on the acceptor part. This ICT is responsible for the strong, long-wavelength absorption band in the UV-Vis spectrum. nih.gov The efficiency of this charge transfer is a key determinant of the molecule's photophysical properties and its potential applications in materials science, such as for nonlinear optics or as a component in organic electronics. researchgate.net The analysis of UV-Vis spectra, often supported by computational calculations, allows for the characterization of this important charge transfer process. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby establishing the molecular weight and elemental composition of a compound. In the analysis of this compound derivatives, techniques like Electrospray Ionization (ESI) are employed. iajps.com

For instance, a related Schiff base, 2-{[-(2-hydroxybenzylidene)amino]benzylidene}-2H-indene-1,3-dione, when analyzed by mass spectrometry, shows a molecular ion peak (M+) at an m/z that corresponds to its calculated molecular weight. iajps.com Another similar compound, 2-{[(1E)-(2-hydroxyphenyl)methylene]amino}-1H-isoindole-1,3(2H)-dione, analyzed using Fast Atombardment (FAB-MS), displayed a molecular ion peak [M+1]⁺ at m/z = 267, confirming its molecular mass. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. While detailed fragmentation pathways for the specific title compound are not extensively documented in the provided context, the analysis of related indanedione derivatives generally indicates a consistent fragmentation pattern. iajps.com The fragmentation typically involves the cleavage of the bonds connecting the benzylidene group to the indanedione core, as well as fragmentation within the indanedione ring system itself. These patterns are crucial for confirming the identity and structural integrity of the synthesized compounds.

Table 1: Mass Spectrometry Data for Related Indanedione Derivatives

| Compound | Ionization Method | Molecular Ion Peak (m/z) | Reference |

|---|---|---|---|

| 2-{[-(2-hydroxybenzylidene)amino] benzylidene}-2H-indene-1,3-dione | ESI | 353 | iajps.com |

| 2-{[-(2-chlorobenzylidene)amino] benzylidene}-2H-indene-1,3-dione | ESI | 371 | iajps.com |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on derivatives of this compound, such as 2-(5-bromo-2-hydroxybenzylidene)-2,3-dihydro-1H-indene-1,3-dione, provide a clear model for the solid-state structure of this class of compounds. nih.gov

Table 2: Crystallographic Data for 2-(5-bromo-2-hydroxybenzylidene)-2,3-dihydro-1H-indene-1,3-dione

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₉BrO₃ |

| Molecular Weight | 329.14 |

| Crystal System | Monoclinic |

| a (Å) | 13.8820 (4) |

| b (Å) | 3.8695 (1) |

| c (Å) | 24.0068 (5) |

| β (°) | 102.483 (1) |

| Volume (ų) | 1259.07 (6) |

| Z | 4 |

Data sourced from a study on the bromo-derivative, which serves as a close structural analogue. nih.gov

Analysis of Intramolecular Hydrogen Bonding

A key feature stabilizing the molecular conformation of these compounds is the presence of intramolecular hydrogen bonds. In the solid state, the hydroxyl group (-OH) on the benzylidene ring acts as a hydrogen bond donor, forming a strong intramolecular hydrogen bond with one of the carbonyl oxygen atoms of the indane-1,3-dione moiety. nih.gov This interaction creates a stable six-membered ring-like structure, often referred to as a resonance-assisted hydrogen bond (RAHB). mdpi.com

Conformational Analysis and Dihedral Angle Investigations

Conformational analysis based on X-ray crystallographic data reveals that the molecule deviates only slightly from complete planarity. The degree of this deviation is quantified by measuring the dihedral angles between the planes of the different ring systems within the molecule.

For the 2-(5-bromo-2-hydroxybenzylidene) derivative, the dihedral angle between the benzene (B151609) ring of the benzylidene group and the plane of the five-membered ring of the indandione moiety is very small, measured at 1.02 (9)°. nih.gov Furthermore, the indandione part itself shows a minute twist, with a dihedral angle of 0.47 (9)° between the planes of its five- and six-membered rings. nih.gov These small dihedral angles indicate a high degree of conjugation throughout the molecule, which is stabilized by the intramolecular hydrogen bonding. A similar near-planar structure is observed in other related compounds, where the dihedral angle between the isoindole ring system and the benzene ring is found to be 1.57 (7)°. nih.gov

Table 3: Selected Dihedral Angles in this compound Derivatives

| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| 2-(5-bromo-2-hydroxybenzylidene)-indane-1,3-dione | Benzene Ring | Indandione 5-membered ring | 1.02 (9) | nih.gov |

| 2-(5-bromo-2-hydroxybenzylidene)-indane-1,3-dione | Indandione 5-membered ring | Indandione 6-membered ring | 0.47 (9) | nih.gov |

Computational Chemistry and Theoretical Modeling of 2 2 Hydroxybenzylidene Indane 1,3 Dione

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. For 2-(2-Hydroxybenzylidene)indane-1,3-dione, DFT calculations are crucial for understanding its fundamental properties. A key structural aspect of this molecule is its potential to exist in different tautomeric forms, primarily the keto and enol forms, stabilized by an intramolecular hydrogen bond. Theoretical studies on related β-dicarbonyl compounds have shown that the keto-enol equilibrium is highly sensitive to the molecular environment and substitution patterns. comporgchem.comresearchgate.netorientjchem.org DFT methods, particularly using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are commonly employed to determine the most stable tautomer and its detailed geometric and electronic parameters. researchgate.netnih.gov

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as ground state optimization. This process involves finding the minimum energy conformation on the potential energy surface. For this compound, this optimization is performed for all possible isomers, including the primary keto and enol tautomers.

| Parameter | Description | Expected Finding from DFT Optimization |

|---|---|---|

| Bond Length (O-H···O) | Distance of the intramolecular hydrogen bond. | Short distance, indicative of a strong hydrogen bond. |

| Bond Length (C=C) | Length of the exocyclic double bond. | Consistent with a conjugated π-system. |

| Bond Length (C=O) | Lengths of the carbonyl bonds in the dione (B5365651) moiety. | The C=O bond involved in H-bonding is typically elongated compared to the free C=O. |

| Dihedral Angle | Torsion angle between the phenyl and indane rings. | The molecule is expected to be nearly planar to maximize π-conjugation. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A small energy gap implies high polarizability, low kinetic stability, and high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is typically localized on the more electron-rich part of the molecule, the hydroxyphenyl group, which acts as the electron donor. Conversely, the LUMO is concentrated on the electron-deficient indane-1,3-dione moiety, the electron acceptor. This distribution facilitates an intramolecular charge transfer (ICT) upon electronic excitation. nih.gov The calculated HOMO-LUMO gap provides insight into the electronic absorption properties of the molecule, with the energy corresponding to the lowest energy π-π* transition. youtube.com

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 | Represents the electron-donating ability. malayajournal.org |

| LUMO Energy | -2.0 to -3.0 | Represents the electron-accepting ability. malayajournal.org |

| Energy Gap (ΔE) | ~3.0 | Correlates with chemical reactivity and the wavelength of maximum absorption (λmax). researchgate.netyoutube.com |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT calculations are excellent for finding stationary points (energy minima and transition states) on the potential energy surface, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape at finite temperatures. biorxiv.org

For a molecule like this compound, which possesses rotational freedom around the single bond connecting the benzylidene and indane groups, MD simulations can be used to explore its conformational flexibility. Key areas of investigation would include:

Rotational Barriers: Simulating the rotation around the central C-C single bond to understand the energy barriers between different planar or non-planar conformations.

Hydrogen Bond Dynamics: Observing the fluctuations in the length and angle of the intramolecular hydrogen bond over time, which can provide information about its strength and stability.

Solvent Effects: By including explicit solvent molecules in the simulation box, MD can model how interactions with the solvent (e.g., water, ethanol) influence the conformational preferences and dynamics of the solute molecule. nih.gov

Although specific MD simulation studies on this compound are not widely reported in the literature, the methodology is well-established for studying the conformational ensembles of flexible organic molecules and biomolecules. researchgate.netresearchgate.net

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is an invaluable tool for elucidating reaction mechanisms by identifying and characterizing the transition states (TS) that connect reactants to products. The synthesis of this compound is typically achieved via a Knoevenagel condensation between 1,3-indandione (B147059) and 2-hydroxybenzaldehyde (salicylaldehyde). nih.gov

DFT calculations can map the entire reaction pathway for this condensation. The process involves:

Deprotonation: A base removes an acidic proton from the C2 position of 1,3-indandione to form a nucleophilic enolate.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of salicylaldehyde.

Transition State (TS) Location: The geometry and energy of the transition state for this C-C bond formation are calculated. This is the highest energy point along the reaction coordinate and determines the reaction rate.

Dehydration: Subsequent proton transfer and elimination of a water molecule lead to the final conjugated product. The transition state for the dehydration step can also be located.

Studies on similar Knoevenagel condensations have successfully used DFT to calculate the activation energies (the energy difference between the reactants and the transition state), confirming the proposed mechanism and explaining the reaction's feasibility under specific conditions. nih.govresearchgate.net

| Reaction Step | Structure Type | Relative Energy (kcal/mol) - Illustrative |

|---|---|---|

| Reactants | Minimum | 0.0 |

| Transition State 1 (C-C formation) | Saddle Point | +10 to +15 |

| Intermediate | Minimum | -5 to -10 |

| Transition State 2 (Dehydration) | Saddle Point | +5 to +10 |

| Product | Minimum | -15 to -20 |

Prediction and Analysis of Spectroscopic Properties (e.g., NMR, UV-Vis, Fluorescence)

Computational methods can accurately predict various spectroscopic properties, which serves as a powerful complement to experimental characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is highly effective for calculating the isotropic magnetic shielding tensors of nuclei. nih.gov These values can then be converted into ¹H and ¹³C NMR chemical shifts, which often show excellent correlation with experimental spectra, aiding in signal assignment and structure verification.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths. qnl.qarsc.org These calculations can predict the wavelength of maximum absorption (λmax) in the UV-Vis spectrum. For this compound, the main absorption band corresponds to the HOMO→LUMO (π→π*) transition, which is responsible for its color. TD-DFT calculations on related 2-substituted indan-1,3-diones have shown good agreement with experimental spectra. researchgate.netresearchgate.net

Fluorescence: This compound is known to be fluorescent, a property that has been leveraged in its use as a probe for amyloid fibrils. researchgate.net TD-DFT can also be used to model the properties of the first excited state (S1). By optimizing the geometry of the S1 state, it is possible to calculate the emission energy (fluorescence) and understand the nature of the electronic relaxation process.

Theoretical Studies of Non-Linear Optical (NLO) Properties and Structure-Property Relationships

Molecules with large differences in electron distribution between their ground and excited states often exhibit significant non-linear optical (NLO) properties. uobasrah.edu.iq The structure of this compound, featuring an electron-donating hydroxyl group and electron-accepting dione groups connected by a π-conjugated system, makes it a promising candidate for NLO applications. nih.gov

Computational chemistry allows for the prediction of NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β) in the presence of an external electric field. These calculations are typically performed using DFT methods. researchgate.netphyschemres.org

Polarizability (α): Measures the linear response of the molecular electron cloud to an electric field.

First Hyperpolarizability (β): Measures the second-order (non-linear) response and is directly related to NLO phenomena like second-harmonic generation (SHG).

A large β value is indicative of strong NLO activity. Structure-property relationship studies reveal that factors enhancing intramolecular charge transfer (ICT), such as a small HOMO-LUMO gap and a large change in dipole moment upon excitation, lead to higher hyperpolarizability values. researchgate.net Theoretical calculations can thus guide the design of new indandione derivatives with optimized NLO responses. dntb.gov.ua

| NLO Parameter | Symbol | Description |

|---|---|---|

| Dipole Moment | µ | A measure of the overall polarity of the molecule. |

| Mean Polarizability | ⟨α⟩ | The average linear polarizability. |

| First Hyperpolarizability | β_total | The magnitude of the second-order NLO response. A key indicator of NLO activity. |

Advanced Applications of 2 2 Hydroxybenzylidene Indane 1,3 Dione in Chemical Science

Materials Science and Organic Optoelectronics

The intrinsic electronic properties of 2-(2-Hydroxybenzylidene)indane-1,3-dione and its derivatives make them prime candidates for applications in materials science where light and electricity interact. The compound's rigid, planar structure and tunable electronic characteristics are central to its function in various optoelectronic applications.

Development of Chromophores for Non-Linear Optics (NLO)

Derivatives of indane-1,3-dione are recognized for their potential in non-linear optics (NLO), a field focused on materials that alter the properties of light. The D-π-A structure of compounds like this compound is crucial for second-order NLO effects, such as second-harmonic generation (SHG), where the frequency of light passing through the material is doubled.

The indane-1,3-dione group serves as a powerful electron acceptor, while the substituted benzylidene portion acts as the electron donor. This intramolecular charge transfer from the donor to the acceptor upon photoexcitation leads to a large change in the molecular dipole moment, resulting in high molecular hyperpolarizability (β), a key measure of NLO activity. Researchers have synthesized and studied various derivatives to optimize these properties. For instance, the introduction of strong donor groups, such as a dimethylamino group in place of the hydroxyl group to form compounds like dimethylaminobenzylidene-1,3-indandione (DMABI), has been shown to significantly enhance NLO response. researchgate.net

Quantum chemical calculations and experimental SHG measurements on host-guest polymer films containing these chromophores have confirmed their substantial NLO coefficients. researchgate.net The performance of these materials is highly dependent on achieving a non-centrosymmetric alignment of the chromophores within a polymer matrix, often accomplished through a technique called corona poling.

| Derivative | Donor Group | Acceptor Group | NLO Property | Reported Value |

| DMABI derivative | Dimethylamino | Indane-1,3-dione | SHG Coefficient (d₃₃) | 80 pm/V |

| INT3 | Terthiophene | Indane-1,3-dione | Two-Photon Absorption | Strong, Broadband |

| INB3 | Triphenylamine | Indane-1,3-dione | Two-Photon Absorption | Strong, Broadband |

Table 1: Non-Linear Optical (NLO) properties of selected indane-1,3-dione derivatives. Data sourced from studies on related chromophores to illustrate the potential of the core structure. researchgate.netsemanticscholar.org

Integration into Dyes for Optoelectronic Devices (e.g., Solar Cells)

The strong light absorption and charge transfer characteristics of the indane-1,3-dione scaffold are also exploited in the development of dyes for optoelectronic devices, most notably Dye-Sensitized Solar Cells (DSSCs). nih.govresearchgate.net In a DSSC, a dye molecule absorbs sunlight and injects an electron into the conduction band of a semiconductor, typically titanium dioxide (TiO₂), initiating the flow of electric current. sigmaaldrich.commdpi.com

Push-pull dyes based on the indane-1,3-dione acceptor have been designed and synthesized for this purpose. researchgate.net The this compound structure can be modified with anchoring groups, such as carboxylic acid, to ensure strong adsorption onto the TiO₂ surface. The broad absorption in the visible spectrum, a result of the intramolecular charge transfer, is critical for efficient light harvesting. researchgate.net The energy levels of the dye's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) must be precisely matched with the semiconductor's conduction band and the electrolyte's redox potential to ensure efficient electron injection and dye regeneration. researchgate.net

Photoinitiators for Polymerization Processes

Recent research has highlighted the use of novel indane-1,3-dione derivatives as highly efficient photoinitiators for both one- and two-photon polymerization. bohrium.comresearchgate.net Photoinitiators are compounds that, upon absorbing light, generate reactive species (such as free radicals) that trigger a polymerization reaction. This technology is the foundation for processes like 3D printing and the rapid curing of coatings.

Indane-1,3-dione derivatives designed as A-π-D (Acceptor-π-Donor) type photoinitiators can initiate the polymerization of acrylates when combined with co-initiators like tertiary amines. bohrium.com These systems are effective under visible light, such as from a 405 nm LED, which is a common wavelength used in 3D printing. researchgate.netresearchgate.net

Furthermore, these compounds have shown exceptional performance in two-photon polymerization, a high-resolution 3D printing technique (nanolithography) that allows for the fabrication of complex micro- and nanostructures. bohrium.com The two-photon absorption capability of these dyes enables polymerization to be confined to a tiny focal volume, providing sub-100 nm resolution. The polymerization threshold, or the minimum laser power required to initiate the process, is a key metric of efficiency.

| Initiator System | Polymerization Type | Wavelength | Key Finding |

| Dye 2 - DMA - PETA | Two-Photon | 780 nm | Polymerization threshold of 6.5 mW at 100 µm/s scanning speed. |

| Dye 2 - DMCHA - PETA | Two-Photon | 780 nm | Fabricated lines with 90 nm thickness. |

| Dye 3 - DMCHA - PETA | Two-Photon | 780 nm | Fabricated lines with 140 nm thickness. |

Table 2: Performance of indane-1,3-dione derivatives in two-photon photopolymerization of Pentaerythritol triacrylate (PETA), demonstrating their utility in high-resolution 3D printing. bohrium.com

Supramolecular Chemistry and Host-Guest Systems

Beyond materials science, the indane-1,3-dione framework is a valuable component in supramolecular chemistry, which involves the study of systems composed of multiple molecules held together by non-covalent forces.

Design and Synthesis of Macrocyclic Receptors

The indane-1,3-dione unit can be incorporated into larger macrocyclic structures, which are large ring-shaped molecules designed to selectively bind smaller molecules or ions (guests) in a "host-guest" relationship. nih.gov The synthesis of such receptors is a central goal in supramolecular chemistry, with applications in sensing, catalysis, and separation. beilstein-journals.org

The rigid nature of the indane-1,3-dione scaffold can be used to pre-organize the macrocycle, creating a well-defined cavity for guest binding. Synthetic strategies often involve linking two or more indane-1,3-dione units with flexible or rigid linkers to form cyclophanes or crown ether derivatives. nih.gov The binding properties of these macrocycles are dictated by the size, shape, and chemical nature of the cavity they form, allowing for the selective recognition of specific guest molecules.

Inclusion Chemistry with Metal-Organic Cages (MOCs)

Metal-Organic Cages (MOCs), also known as Metal-Organic Polyhedra (MOPs), are discrete, three-dimensional molecules formed by the self-assembly of metal ions with organic ligands. nih.gov These cages possess internal cavities that can encapsulate guest molecules, making them promising for applications in drug delivery, catalysis, and storage. While direct integration of this compound into MOCs is an emerging area, the principles of inclusion chemistry are highly relevant. The encapsulation of a guest molecule like an indane-dione derivative within a MOC is governed by size and shape complementarity, as well as chemical interactions between the host cage and the guest molecule. Such systems could potentially be used to isolate the chromophore, modify its photophysical properties, or transport it to a specific target.

Chemosensing and Molecular Recognition

The unique electronic and structural characteristics of this compound make it a promising candidate for applications in chemosensing and molecular recognition. The presence of both a hydrogen bond donor (the hydroxyl group) and a conjugated π-system allows for the design of sensors that can detect specific analytes through observable changes in their optical properties.

Design of Selective Chemosensors for Anionic Species (e.g., Cyanide Anion)

The design of selective chemosensors for anions is a significant area of research due to the importance of various anions in biological and environmental systems. The this compound scaffold is well-suited for the detection of anionic species, such as the highly toxic cyanide anion (CN⁻). The acidic phenolic hydroxyl group can act as a recognition site, forming a hydrogen bond with the anion or being deprotonated by a sufficiently basic anion. This interaction can lead to a distinct colorimetric or fluorometric response.

While direct studies on this compound as a cyanide sensor are not extensively documented in the provided results, the potential is evident from studies on analogous compounds. For instance, a related compound, 2,2-dihydroxy-1,3-indanedione, has been shown to be a highly selective and sensitive reagent for the determination of cyanide. nih.govresearchgate.net This reagent reacts with cyanide in the presence of sodium carbonate to produce a purple-colored product, allowing for the detection of cyanide at very low concentrations. nih.govresearchgate.net The proposed mechanism involves the formation of a 2-cyano-1,2,3-trihydroxy-2H-indene species. nih.govresearchgate.net

The design principle for a this compound-based cyanide sensor would likely involve the interaction of the cyanide anion with the hydroxyl proton. This interaction would modulate the electronic properties of the molecule, leading to a detectable signal. The selectivity of such a sensor would depend on the strength of the interaction between the hydroxyl group and the target anion compared to other competing anions.

Table 1: Performance of an Indane-1,3-dione-based Cyanide Sensor

| Sensor Compound | Analyte | Detection Limit | Molar Absorptivity | Reference |

|---|---|---|---|---|

| 2,2-dihydroxy-1,3-indanedione | Cyanide (CN⁻) | 1.25 x 10⁻⁷ mol L⁻¹ | 8.0 x 10⁴ L mol⁻¹ cm⁻¹ | nih.govresearchgate.net |

Sensing Mechanisms Based on Intramolecular Charge Transfer (ICT) Disruption

Intramolecular Charge Transfer (ICT) is a phenomenon observed in molecules that possess both an electron-donating group and an electron-accepting group linked by a π-conjugated system. In this compound, the hydroxyphenyl group can act as an electron donor, while the indane-1,3-dione moiety serves as an electron acceptor. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a charge-separated excited state with a large dipole moment.

The interaction of an analyte, such as an anion, with the hydroxyl group can significantly perturb this ICT process. For example, the binding of a cyanide anion to the hydroxyl group would increase the electron-donating ability of the hydroxyphenyl moiety through deprotonation. This enhanced electron-donating strength would alter the energy of the ICT state, resulting in a noticeable shift in the absorption or fluorescence spectrum of the molecule. This change in the optical properties forms the basis of the sensing mechanism.

Specifically, the deprotonation of the phenol (B47542) by a basic anion would lead to the formation of a phenolate, which is a much stronger electron-donating group. This would cause a significant red-shift (bathochromic shift) in the absorption and emission spectra, often accompanied by a visible color change. This "naked-eye" detection is a highly desirable feature for practical chemosensor applications. The disruption of the ICT process is a well-established mechanism for the design of colorimetric and fluorescent chemosensors. carleton.edursc.orgnih.gov

Catalytic Applications and Ligand Design

The versatile structure of indane-1,3-dione derivatives, including this compound, has led to their exploration in the field of catalysis, both as ligands for transition metals and as organocatalysts themselves.

Indane-1,3-dione Derivatives as Ligands in Transition Metal Catalysis

The carbonyl and hydroxyl groups present in this compound make it an excellent candidate for use as a ligand in transition metal catalysis. These functional groups can coordinate with a variety of metal centers, forming stable complexes that can catalyze a range of organic transformations. The specific geometry and electronic environment of the metal center can be fine-tuned by modifying the substituents on the indane-1,3-dione and benzylidene rings.

While specific catalytic applications of this compound complexes are not detailed in the provided search results, related structures have been successfully employed. For instance, Schiff base ligands derived from the condensation of various amines with hydroxy-substituted aldehydes, which are structurally similar to the title compound, have been used to form complexes with transition metals like manganese(II), iron(II), cobalt(II), nickel(II), copper(II), and chromium(III). nih.gov These complexes have shown potential in various catalytic reactions. The coordination typically occurs through the azomethine nitrogen and the hydroxyl oxygen. nih.govresearchgate.net

In the case of this compound, it could potentially act as a bidentate ligand, coordinating to a metal center through the phenolic oxygen and one of the carbonyl oxygens of the indane-1,3-dione ring. The resulting metal complex could then be utilized in reactions such as oxidation, reduction, or cross-coupling reactions.

Table 2: Examples of Transition Metal Complexes with Related Ligands

| Ligand | Metal Ion | Geometry | Potential Application | Reference |

|---|---|---|---|---|

| (E)-2-(2-(2-hydroxybenzylidene)hydrazinyl)-2-oxo-N-phenylacetamide | Mn(II), Fe(II), Co(II), Ni(II), Cr(III) | Octahedral | Catalysis | nih.gov |

| (E)-2-(2-(2-hydroxybenzylidene)hydrazinyl)-2-oxo-N-phenylacetamide | Cu(II) | Square Planar | Catalysis | nih.gov |

| 2-[2-(2-hydroxylbenzylideneamino) ethyl] isoindoline-1,3-dione | Cr(III) | Electrolytic | Catalysis | researchgate.net |

| 2-[2-(2-hydroxylbenzylideneamino) ethyl] isoindoline-1,3-dione | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Non-electrolytic | Catalysis | researchgate.net |

Organocatalyst Design and Performance Evaluation

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in synthetic chemistry. Indane-1,3-dione derivatives have been utilized in the design of effective organocatalysts. The acidic methylene (B1212753) protons of the indane-1,3-dione core and the potential for introducing other functional groups make these compounds versatile platforms for organocatalyst development.

For example, 2-alkylidene indane-1,3-diones have been used as substrates in organocatalytic vinylogous Michael addition/cyclization cascades with enals, catalyzed by secondary amines. researchgate.net This demonstrates the reactivity of the indane-1,3-dione scaffold in C-C bond-forming reactions.

Table 3: Performance of an Organocatalytic Reaction Involving an Indane-1,3-dione Derivative

| Reactants | Catalyst | Product | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| 2-Alkylidene indane-1,3-diones and enals | Secondary amines | Spiroindane-1,3-diones, tetrahydrofluoren-9-one derivatives, benzofused oxabicyclo[3.3.1]nonanes | Not specified | Highly selective | researchgate.net |

| 1,3-diethyl 2-(2-oxopropylidene)propanedioate and α,β-unsaturated aldehydes | Diphenylprolinol silyl (B83357) ether | trans-Hydrindanes | Not specified | Excellent diastereoselectivity | nih.gov |

Conclusion and Future Research Directions in 2 2 Hydroxybenzylidene Indane 1,3 Dione Chemistry

Summary of Key Achievements and Current Paradigms

Research into 2-(2-hydroxybenzylidene)indane-1,3-dione and its analogues has led to significant achievements, establishing several key paradigms regarding their utility.

Synthetic Versatility : The indane-1,3-dione framework is a privileged structure in organic synthesis. nih.govencyclopedia.pub Derivatives are readily prepared via Knoevenagel condensation of indane-1,3-dione with the corresponding aromatic aldehydes. encyclopedia.pubacs.org This accessibility has established these compounds as fundamental building blocks. Their α,β-unsaturated carbonyl system makes them reactive as Michael acceptors, 1,3-dipolarophiles, and heterodienes in various cycloaddition reactions, enabling the construction of complex heterocyclic and spirocyclic architectures. researchgate.netresearchgate.net

Biological and Medicinal Significance : The indane-1,3-dione core is present in molecules with a wide spectrum of biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties. encyclopedia.pubnih.gov A noteworthy achievement for the specific compound, 2-(2-hydroxybenzylidene)-1,3-dione, is its successful application as a fluorescent probe for the in vitro detection of amyloid fibrils. researchgate.net Unlike traditional dyes like Thioflavin T, this compound is neutral and possesses higher lipophilicity, suggesting it may have the potential to cross the blood-brain barrier, which is a critical step in developing diagnostics for neurodegenerative diseases like Alzheimer's. researchgate.net

Foundation in Materials Science : Arylidene-1,3-indandiones are recognized for their electron-accepting properties, making them valuable in the design of molecules with interesting optical and electronic properties. nih.gov They have been explored for applications in nonlinear optics and as components in electroluminescent devices. acs.org The fluorescence capabilities, particularly demonstrated by the 2-hydroxy substituted derivative, underscore their potential in the development of chemical sensors and bioimaging agents. researchgate.netnih.gov

Emerging Synthetic Methodologies and Reactivity Patterns

While the classical synthesis of 2-arylidene-1,3-indandiones is well-established, recent research has focused on developing more efficient, sustainable, and versatile methods.

Green Synthetic Approaches : A significant trend is the move towards environmentally benign synthetic protocols. Methodologies utilizing task-specific ionic liquids like 2-hydroxyethylammonium formate (B1220265) have been developed, offering rapid, solvent-free, room-temperature synthesis with high yields. acs.org Other approaches have employed catalysts such as calcium oxide, magnesium oxide, and silica (B1680970) gel to improve reaction conditions and reduce waste. acs.org These methods represent a substantial improvement over older techniques that required toxic solvents like pyridine (B92270) or harsh conditions. acs.org

Novel Reactivity and Cascade Reactions : The reactivity of the 2-arylidene-1,3-indandione core is being exploited in increasingly sophisticated ways. It serves as a key substrate in domino and multicomponent reactions, allowing for the rapid assembly of complex molecular scaffolds from simple precursors. researchgate.net For instance, base-controlled regiodivergent [3+2] cycloaddition reactions with azomethine ylides have been used to create diverse chromenopyrrolidine structures. researchgate.net Similarly, reactions with Morita-Baylis-Hillman carbonates derived from isatins have yielded complex dihydrobenzofuran spiro-indanedione-oxindole scaffolds. researchgate.netresearchgate.net

The following table summarizes and compares various synthetic methodologies for 2-arylidene-1,3-indandiones.

| Catalyst/Medium | Solvent | Conditions | Reaction Time | Yield | Reference |

| Piperidine (B6355638) | Ethanol (B145695) | Reflux | 2-3 hours | >70% | nih.govencyclopedia.pub |

| 2-Hydroxyethylammonium formate (Ionic Liquid) | Solvent-free | Room Temp. | < 1 minute | ~98% | acs.org |

| Calcium Oxide (CaO) | Not specified | Not specified | Not specified | Moderate-Good | acs.org |

| Microwave Irradiation | Water | 150 °C | Not specified | Good | acs.org |

This table provides a comparative overview of different synthetic routes, highlighting the evolution towards greener and more efficient methods.

Untapped Potential in Advanced Materials and Functional Molecules

The unique properties of this compound suggest significant untapped potential in the design of next-generation materials.

Advanced Organic Electronics : The strong electron-accepting nature of the indane-1,3-dione core makes these compounds prime candidates for use as non-fullerene acceptors in organic photovoltaics (OPVs) or as components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov The ability to tune the electronic properties by modifying the benzylidene portion allows for the rational design of materials with tailored energy levels and charge transport characteristics.